![molecular formula C13H11NO2 B5736491 2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)
2-[(3-hydroxybenzylidene)amino]phenol
Vue d'ensemble
Description
2-[(3-hydroxybenzylidene)amino]phenol is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.078978594 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Antibacterial Properties
2-[(3-hydroxybenzylidene)amino]phenol has been studied for its biological activity, particularly as an antioxidant and antibacterial agent. Schiff bases of this compound have shown potent antioxidant activity and significant inhibition of the lipoxygenase enzyme, along with excellent activities against various bacteria including Staphylococcus intermedius, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Aslam et al., 2016).
Photophysical Properties
Studies have also focused on the electronic and photophysical properties of derivatives of this compound. These derivatives have been analyzed for their absorption and fluorescence spectra in various solvent polarities, contributing to a better understanding of their solvatochromism and electric dipole moments (Sıdır et al., 2017).
Synthesis and Structure
Research into the synthesis and structure of related compounds, like 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes, has been conducted. These studies provide insights into the coordination of these compounds with various metal ions, offering potential applications in materials science and catalysis (Abbas et al., 2020).
Potential in Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Schiff bases derived from this compound have been investigated for their efficacy in preventing corrosion of stainless steel in acidic environments. This research contributes to the development of more efficient and environmentally friendly corrosion inhibitors (Vikneshvaran & Velmathi, 2017).
Enzymatic Reactions and Catalysis
The compound and its derivatives have also been studied in the context of enzymatic reactions, such as phenol hydroxylase, which plays a role in the degradation and detoxification of phenolic compounds. Understanding these enzymatic processes is crucial for environmental protection and the development of new biotechnological applications (Enroth et al., 1998).
Antimicrobial and Anti-Inflammatory Activities
Additionally, diorganotin(IV) complexes derived from Schiff bases of this compound have shown promising antimicrobial, antioxidant, and anti-inflammatory activities. These findings open up potential therapeutic applications in the treatment of infections and inflammation-related disorders (Devi et al., 2019).
Propriétés
IUPAC Name |
2-[(3-hydroxyphenyl)methylideneamino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)16/h1-9,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKMAPANQMNEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


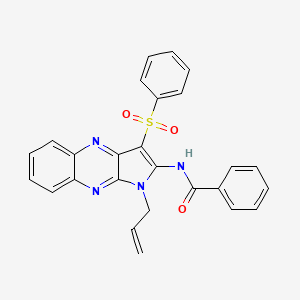
![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)
![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)
![2-(4-bromophenyl)-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5736446.png)
![2-{3-[(4-chlorophenyl)thio]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5736454.png)
![N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B5736458.png)
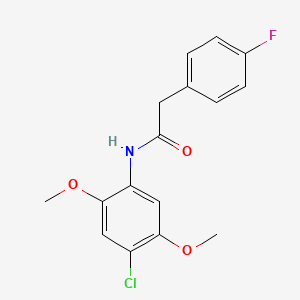
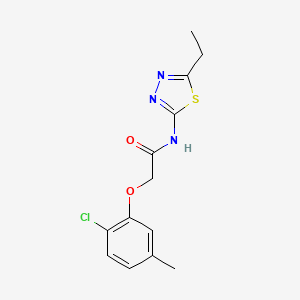
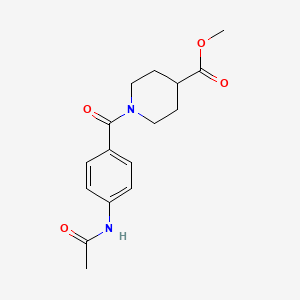
![2,4-diethyl 3-methyl-5-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}thiophene-2,4-dicarboxylate](/img/structure/B5736487.png)
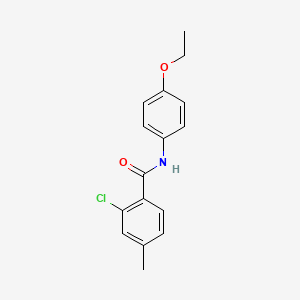
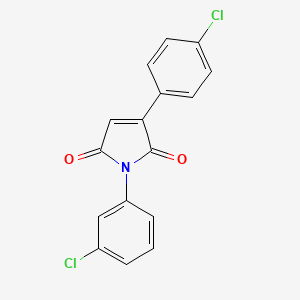
![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5736515.png)
![N-[(4-methoxyphenyl)methyl]cyclopentanecarboxamide](/img/structure/B5736519.png)
